19R-hydroxy-PGA2

Vue d'ensemble

Description

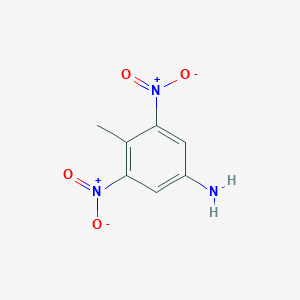

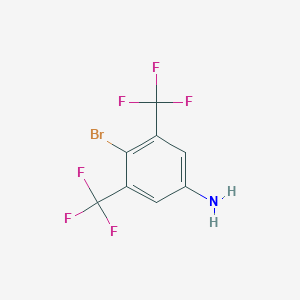

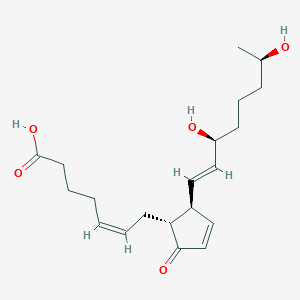

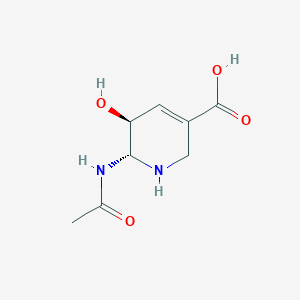

19R-hydroxy-PGA2, also known as 9-oxo-15S,19R-dihydroxy-5Z,10Z,13E-prostatrienoic acid, is a prostanoid . It is also referred to as 19 ®-hydroxy-Prostaglandin A2 .

Synthesis Analysis

19®-hydroxy Prostaglandin A2 is a non-enzymatic dehydration metabolite of 19®-hydroxy PGE2, found in semen . It is detected by mass spectrometry in seminal vesicles and vas deferens .Molecular Structure Analysis

The molecular formula of 19R-hydroxy-PGA2 is C20H30O5 . The exact mass is 350.20932405 g/mol . The structure includes a cyclopentane ring and two alkenyl chains .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 19R-hydroxy-PGA2 .Physical And Chemical Properties Analysis

19R-hydroxy-PGA2 has a molecular weight of 350.4 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 12 rotatable bonds . The topological polar surface area is 94.8 Ų .Applications De Recherche Scientifique

Enzymatic Synthesis and Polymer Characteristics

Poly (glycerol adipate) (PGA), which is related to 19R-hydroxy-PGA2, can be produced enzymatically. This method yields a polymer with low molar mass and hydrophilic characteristics due to its pendant hydroxyl group. This process is advantageous for potential pharmaceutical applications due to its ability to produce a range of structures, making PGA a useful biodegradable polymer platform for engineering solid dispersions or nanoparticles in healthcare (Taresco et al., 2016).

Hydroxylation by Liver Microsomal Monooxygenase

The hydroxylation of prostaglandins, such as PGA1 and PGE1, primarily at the m-1 position to yield 19-hydroxy and 20-hydroxy derivatives, is catalyzed by guinea pig liver microsomes. This process involves a typical monooxygenase system and has implications for understanding the metabolism and function of prostaglandins, including 19R-hydroxy-PGA2 (Kupfer et al., 1978).

Biomedical Applications of PGA Polymers

PGA polymers, which include derivatives like 19R-hydroxy-PGA2, are extensively used in biomedical applications. Their biocompatible, bioresorbable nature, along with their approval by the US FDA for clinical use, make them suitable for use in medicine, pharmacy, and various other sectors. This encompasses areas such as controlled drug delivery systems, sutures, implants, and orthopedics (Lipsa et al., 2010).

Gene Expression in Human Seminal Vesicles

A study on gene expression in human seminal vesicles revealed the presence of a novel cytochrome P450 (CYP4F8), which is likely involved in the formation of 19R-hydroxyprostaglandins, major components of human seminal fluid. This finding is significant for understanding the biochemical pathways in reproductive biology and the role of 19R-hydroxy-PGA2 and similar compounds (Bylund et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQCXVUMLSFHM-HCLDBPGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19R-hydroxy-PGA2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)